molecular formula C8H7BrClNO2 B2876221 Ethyl 4-bromo-6-chloronicotinate CAS No. 1807221-07-3

Ethyl 4-bromo-6-chloronicotinate

Cat. No.: B2876221
CAS No.: 1807221-07-3
M. Wt: 264.5
InChI Key: VBSPRZMIFJQURI-UHFFFAOYSA-N
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Preparation Methods

Ethyl 4-bromo-6-chloronicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 4-bromo-6-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 4-bromo-6-chloronicotinate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted nicotinates, while reduction reactions can produce simpler derivatives .

Comparison with Similar Compounds

Ethyl 4-bromo-6-chloronicotinate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-6-fluoronicotinate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-chloro-6-bromonicotinate: Similar structure but with the positions of bromine and chlorine atoms swapped.

    Ethyl 4-bromo-6-iodonicotinate: Similar structure but with an iodine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different halogen atoms present .

Properties

IUPAC Name

ethyl 4-bromo-6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSPRZMIFJQURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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